REACTION_CXSMILES
|
[F:1][CH:2]([F:12])[C:3]1([C:8]([F:11])([F:10])[F:9])[O:7]CC[O:4]1.FF.C([O-])([O-])=O.[K+].[K+].[F:21][C:22](Cl)(Cl)[C:23](Cl)([F:25])[F:24]>>[F:1][CH:2]([F:12])[C:3]1([C:8]([F:11])([F:10])[F:9])[O:7][C:23]([F:25])([F:24])[CH:22]([F:21])[O:4]1 |f:2.3.4|
|
Name
|
crude material
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
FC(C1(OCCO1)C(F)(F)F)F
|
Name
|
fluorine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FF
|
Name
|
fluorine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FF
|
Name
|
fluorine
|
Quantity
|
1.5 mol
|
Type
|
reactant
|
Smiles
|
FF
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
425 mL
|
Type
|
reactant
|
Smiles
|
FC(C(F)(F)Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
were added
|
Type
|
CUSTOM
|
Details
|
An 8° (Centigrade) exotherm was observed during the reaction
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
CUSTOM
|
Details
|
leaving 59 g
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C1(OC(C(O1)(F)F)F)C(F)(F)F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |